5-Bromo-2-oxoindoline-7-carbaldehyde
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Overview
Description
5-Bromo-2-oxoindoline-7-carbaldehyde is a chemical compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . It is a derivative of indoline, a bicyclic heterocycle that is significant in various chemical and pharmaceutical applications. This compound is characterized by the presence of a bromine atom at the 5th position, an oxo group at the 2nd position, and an aldehyde group at the 7th position of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-oxoindoline-7-carbaldehyde typically involves the bromination of 2-oxoindoline followed by formylation. One common method includes the reaction of 2-oxoindoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5th position. This is followed by a formylation reaction using a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde group at the 7th position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-oxoindoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: 5-Bromo-2-oxoindoline-7-carboxylic acid.
Reduction: 5-Bromo-2-oxoindoline-7-methanol.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-oxoindoline-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indoline derivatives and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-oxoindoline-7-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the derivatives synthesized from this compound. For instance, in medicinal chemistry, derivatives of this compound may interact with specific enzymes or receptors to exert their effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxoindoline-5-carbaldehyde: Similar structure but lacks the bromine atom at the 5th position.
5-Bromo-2-oxoindoline-3-carbaldehyde: Similar structure but has the aldehyde group at the 3rd position instead of the 7th.
5-Bromo-2-oxoindoline-7-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde group.
Uniqueness
5-Bromo-2-oxoindoline-7-carbaldehyde is unique due to the specific positioning of the bromine atom and the aldehyde group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C9H6BrNO2 |
---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
5-bromo-2-oxo-1,3-dihydroindole-7-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO2/c10-7-1-5-3-8(13)11-9(5)6(2-7)4-12/h1-2,4H,3H2,(H,11,13) |
InChI Key |
FRMIPZZSMSXTOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C=O)NC1=O |
Origin of Product |
United States |
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